1-乙酰-3-(3-(吡嗪-2-基)丙基)哌啶-3-甲酸

描述

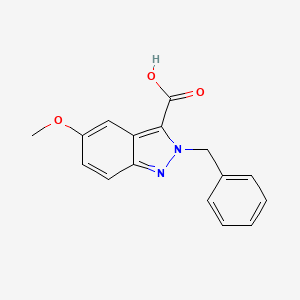

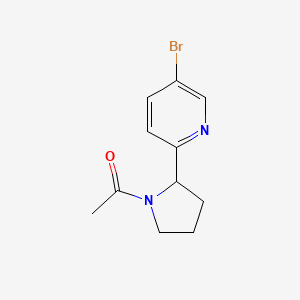

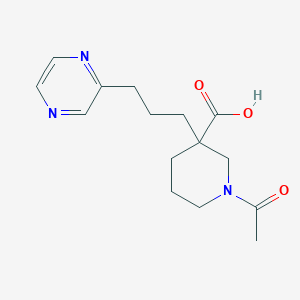

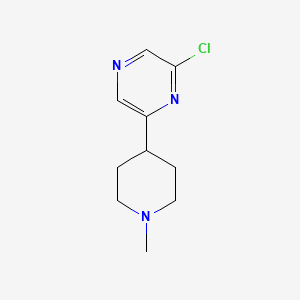

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, also known by its chemical formula C₁₅H₂₁N₃O₃ , is a synthetic compound. It falls within the class of piperidine derivatives and contains an acetyl group, a pyrazine moiety, and a carboxylic acid functional group. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the acetyl group, the pyrazine substituent, and the piperidine ring. While specific synthetic routes may vary, researchers have explored various strategies to access this compound efficiently. Further studies are needed to optimize the synthetic pathway and improve yields.

Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid consists of the following components:

- Acetyl Group (CH₃CO) : Attached to the piperidine ring, this group contributes to the compound’s overall properties.

- Pyrazine Moiety (C₄H₄N₂) : The pyrazine ring provides aromaticity and influences the compound’s reactivity.

- Piperidine Ring (C₅H₁₁N) : The piperidine scaffold imparts rigidity and may play a role in binding interactions.

Chemical Reactions Analysis

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid may participate in various chemical reactions, such as amidation, esterification, and cyclization. Researchers should explore its reactivity with different reagents and functional groups to uncover its synthetic versatility.

Physical And Chemical Properties Analysis

- Melting Point : Experimental determination of the melting point is crucial to characterize the compound’s solid-state behavior.

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents) to understand its formulation potential.

- Stability : Assess its stability under different conditions (temperature, pH, light) to guide storage and handling protocols.

科学研究应用

哌啶衍生物作为粘附分子抑制剂

哌啶羧酸衍生物与本化合物密切相关,已被研究其在抑制粘附分子(如细胞间粘附分子-1 (ICAM-1))中的作用。这些衍生物在动物的各种炎症和关节炎模型中显示出有效的抑制活性和治疗效果 (Kaneko 等,2004)。

新型合成和结构研究

涉及与 1-乙酰-3-(3-(吡嗪-2-基)丙基)哌啶-3-甲酸 相似的化合物的芳基连接咪唑并[4,5-b]吡嗪-2-酮的创新合成方法已被探索。这些研究重点关注导致新的杂环化合物的化学转化 (Pratap 等,2007)。

杂环氨基酸的合成

已经进行了有关合成新型杂环氨基酸(包括哌啶衍生物)的研究。这些化合物具有作为各种化学合成中的构建模块的潜力 (Matulevičiūtė 等,2021)。

抗菌和抗分枝杆菌活性

对与目标化合物密切相关的烟酸酰肼衍生物的研究显示了潜在的抗菌和抗分枝杆菌活性。这突出了这些化合物在解决微生物感染中的可能应用 (R.V.Sidhaye 等,2011)。

氢键研究

对类似于 1-乙酰-3-(3-(吡嗪-2-基)丙基)哌啶-3-甲酸 的结构中的氢键模式的研究提供了对这些化合物的分子相互作用和稳定性的见解。这对于了解它们在各种化学环境中的行为至关重要 (Smith 和 Wermuth,2012)。

亲电活化研究

对与本化合物在结构上类似的乙酰基取代杂芳族化合物的亲电活化的研究揭示了它们的反应性和在合成化学中的潜在应用 (Klumpp 等,2000)。

安全和危害

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is classified as an irritant . Researchers and handlers should follow safety guidelines, including wearing appropriate protective equipment and working in a well-ventilated area.

未来方向

- Biological Evaluation : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural variations on its activity.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion profiles.

- Formulation Development : Explore formulations (e.g., salts, prodrugs) for improved bioavailability.

属性

IUPAC Name |

1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-12(19)18-9-3-6-15(11-18,14(20)21)5-2-4-13-10-16-7-8-17-13/h7-8,10H,2-6,9,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAZBLOKALVIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)

![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)